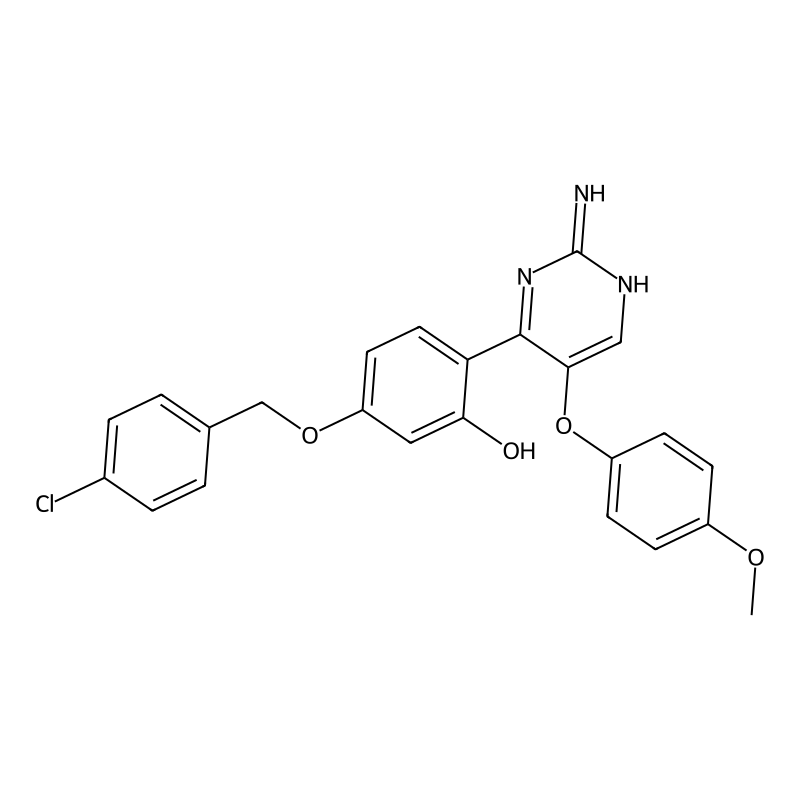

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic compound notable for its intricate structure, which includes a pyrimidine ring, an amino group, and various aromatic substituents. This compound, with the molecular formula and a molecular weight of 449.9 g/mol, features a 4-chlorobenzyl ether linkage and a 4-methoxyphenoxy group attached to the pyrimidine core. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is influenced by its functional groups, particularly the phenolic hydroxyl and amino groups. Key reactions include:

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

- Reduction: The amino group can participate in reduction reactions under appropriate conditions.

- Substitution: The methoxy and amino groups can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are significant for synthesizing analogs with modified biological activity or pharmacokinetic properties .

Preliminary studies suggest that compounds structurally similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol exhibit various biological activities. These may include:

- Antitumor Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.

- Antioxidant Properties: The phenolic structure may contribute to antioxidant effects, protecting cells from oxidative stress.

- Enzyme Inhibition: Research indicates potential interactions with specific enzymes, suggesting therapeutic applications in disease modulation.

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Pyrimidine Core: This can be achieved through the reaction of suitable precursors such as 4-methoxyphenol and 2,4-dichloropyrimidine under basic conditions.

- Substitution Reactions: Introducing the 4-chlorobenzyl ether involves nucleophilic substitution at the appropriate position on the pyrimidine or phenolic moiety.

- Final Coupling: The final assembly of the compound may involve protecting group strategies to ensure selective reactions at specific sites .

The potential applications of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol span several fields:

- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or other diseases.

- Biological Research: Investigating enzyme interactions and pathways relevant to disease mechanisms.

- Material Science: Exploring its properties for developing new materials with specific functionalities.

Understanding the interactions of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Functional Assays: Testing the biological effects resulting from these interactions to determine therapeutic potential.

Such studies provide valuable insights into how this compound may be utilized therapeutically .

Several compounds share structural similarities with 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, allowing for comparative analysis:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Aminopyrimidine | Pyrimidine ring with amino group | Antitumor activity | Simpler structure |

| 4-Methoxyphenol | Methoxy-substituted phenol | Antioxidant properties | Lacks pyrimidine |

| Benzyloxybenzene | Benzyloxy group without other substitutions | Mild antibacterial activity | No nitrogen functionality |

The uniqueness of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol lies in its combination of both pyrimidine and phenolic functionalities, which may enhance its biological activity compared to simpler analogs.